molecular formula C8H7N3O2 B1267097 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol CAS No. 113118-47-1

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1267097
CAS No.: 113118-47-1
M. Wt: 177.16 g/mol
InChI Key: XYEUOVMKEQAHOS-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains an oxadiazole ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aminophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and sensors.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Aminophenyl)-1,3,4-oxadiazol-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.

    5-(4-Aminophenyl)-2-arylamino-1,3,4-thiadiazoles: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific combination of an oxadiazole ring and an aminophenyl group, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The compound features an oxadiazole ring fused with an aminophenyl group, which is crucial for its biological activity. The structure can be represented as follows:

C9H8N4O\text{C}_9\text{H}_{8}\text{N}_4\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus17
Candida albicans14

The compound's effectiveness against these pathogens suggests its potential as a lead molecule for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µM) Reference
K-562 (Leukemia)1.95
MDA-MB-468 (Breast)2.36
HCT-116 (Colon)0.87

These findings indicate that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cellular pathways critical for cancer cell survival.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of STAT3 Pathway : The compound has shown potential in inhibiting the STAT3 signaling pathway, which is often activated in various cancers .
  • EGFR Inhibition : It has been reported to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and survival .

Case Studies

Several studies have reported on the efficacy of derivatives of this compound:

  • Study on Leukemia Cells : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity against leukemia cell lines (K-562). The study found that modifications to the oxadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Evaluation : A comprehensive evaluation of various oxadiazole derivatives demonstrated that structural variations influenced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEUOVMKEQAHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299454
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-47-1
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, (0.65 g) in ethanol (100 ml) was hydrogenated at 276 kPa (40 p.s.i.) in the presence of palladium on carbon at room temperature for one hour. The reaction mixture was filtered, the filtrate was evaporated to dryness and the resultant yellow solid was recrystallised from ethanol to afford (5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, 0.46 g, m.p. 172°-173° C.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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